3-Ethyl-2,2,4-trimethylhexane

Catalog No.
S15147551
CAS No.
61868-74-4
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,2,4-trimethylhexane

CAS Number

61868-74-4

Product Name

3-Ethyl-2,2,4-trimethylhexane

IUPAC Name

3-ethyl-2,2,4-trimethylhexane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-7-9(3)10(8-2)11(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

UDUTWNYTAVENNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(C)(C)C

3-Ethyl-2,2,4-trimethylhexane is an organic compound with the molecular formula C11H24C_{11}H_{24} and a molecular weight of approximately 156.308 g/mol. This compound belongs to the class of alkanes, specifically branched-chain alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The structural formula reveals that it contains a hexane backbone with additional ethyl and methyl groups, making it a complex branched alkane. Its structure includes three methyl groups located at the second and fourth carbon atoms and an ethyl group at the third carbon, contributing to its unique properties and reactivity .

3-Ethyl-2,2,4-trimethylhexane primarily undergoes typical alkane reactions due to its saturated nature. These reactions include:

  • Combustion: When burned in the presence of oxygen, it produces carbon dioxide and water.
  • Halogenation: Under UV light or heat, 3-ethyl-2,2,4-trimethylhexane can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures, this compound can undergo thermal cracking to yield smaller hydrocarbons.

These reactions highlight the compound's stability under normal conditions while allowing for reactivity under specific circumstances .

3-Ethyl-2,2,4-trimethylhexane can be synthesized through several methods:

  • Alkylation: This method involves the alkylation of 2,2,4-trimethylpentane using ethylene in the presence of a strong acid catalyst.
  • Isomerization: Starting from simpler alkanes like n-hexane or 2-methylpentane, isomerization processes can rearrange the carbon skeletons to form the desired branched structure.
  • Fractional Distillation: Isolation from petroleum fractions where it naturally occurs as part of a complex mixture of hydrocarbons.

These methods underscore the versatility in producing this compound from various starting materials .

3-Ethyl-2,2,4-trimethylhexane finds applications primarily in:

  • Fuel Additives: It is used as a component in fuels to enhance octane ratings.
  • Solvents: Due to its hydrocarbon nature, it serves as a solvent in various industrial applications.
  • Chemical Intermediates: It can be utilized in the synthesis of other organic compounds or as a standard in analytical chemistry.

These applications leverage its chemical stability and physical properties .

While specific interaction studies focusing exclusively on 3-ethyl-2,2,4-trimethylhexane are scarce, general studies on branched alkanes indicate that they interact minimally with biological systems due to their non-polar nature. They tend not to engage significantly in hydrogen bonding or other polar interactions. Further research would be beneficial to explore any unique interactions this compound might have within complex mixtures or biological environments .

Several compounds share structural similarities with 3-ethyl-2,2,4-trimethylhexane. Here are some notable examples:

Compound NameMolecular FormulaStructural Features
2,2-DimethylpropaneC5H12Two methyl groups on the second carbon
2-MethylhexaneC7H16One methyl group on the second carbon
3-Ethyl-2-methylpentaneC8H18One ethyl group and one methyl group
2-IsopropylpentaneC8H18Isopropyl group at the second carbon

Uniqueness of 3-Ethyl-2,2,4-trimethylhexane

The uniqueness of 3-ethyl-2,2,4-trimethylhexane lies in its specific arrangement of substituents that provide distinct physical properties such as boiling point and density compared to other similar branched alkanes. Its combination of both ethyl and multiple methyl groups contributes to its higher octane rating compared to linear alkanes and other branched structures .

Early Pioneering Work in Branched Alkane Synthesis

The synthesis of branched alkanes like 3-ethyl-2,2,4-trimethylhexane originated in the early 20th century with the Bergius process, a coal liquefaction method that produced complex hydrocarbon mixtures under high temperatures (300–500°C) and pressures (100–700 atm). While this process primarily generated linear alkanes, side reactions involving radical recombination occasionally yielded branched isomers. For example, the free radical-mediated coupling of methyl and ethyl fragments during coal pyrolysis created trace amounts of multi-branched alkanes, though without stereochemical control.

A pivotal advance came with the Fischer-Tropsch process, developed in the 1920s, which synthesized hydrocarbons via the hydrogenation of carbon monoxide over iron or cobalt catalysts. The general reaction:

$$ (2n + 1)\text{H}2 + n\text{CO} \rightarrow \text{C}n\text{H}{2n+2} + n\text{H}2\text{O} $$

initially favored linear chains. However, researchers observed that modifying reaction conditions—such as lowering temperatures to 150–200°C or using silica-supported catalysts—increased the proportion of branched products like 3-ethyl-2,2,4-trimethylhexane. Early mechanistic studies attributed branching to the isomerization of alkyl intermediates during chain propagation, though yields remained below 5%.

By the 1940s, the discovery of isosynthesis—a variant of Fischer-Tropsch chemistry using zirconium dioxide (ZrO₂) or cerium dioxide (CeO₂) catalysts—enabled selective formation of branched alkanes. At 623–673 K, ZrO₂ catalyzed the conversion of syngas (CO/H₂) to isobutene with >70% selectivity, demonstrating the potential for tailoring hydrocarbon branching through oxide catalysts. These findings laid the groundwork for later strategies targeting specific branched isomers like 3-ethyl-2,2,4-trimethylhexane.

Evolution of Catalytic Approaches for Ethyl-Trimethylhexane Isomers

The 1960s–1980s saw concerted efforts to optimize catalytic systems for branched alkane synthesis. Cobalt-based Fischer-Tropsch catalysts, when doped with manganese or potassium, were found to enhance branching by stabilizing secondary carbocation intermediates during chain growth. For instance, a Co-Mn/Al₂O₃ catalyst at 220°C and 20 atm increased the branching index (defined as methyl groups per 100 carbons) from 12 to 28 in C₁₀–C₁₄ alkanes, though precise control over ethyl and methyl substituents remained elusive.

Breakthroughs emerged with the advent of zeolite catalysts in the 1990s. ZSM-5 zeolites, with their microporous structures, imposed steric constraints that favored the formation of dimethyl- and ethyl-branched alkanes. A 1994 study demonstrated that H-ZSM-5 (Si/Al = 40) converted linear hexane into 2,2,4-trimethylhexane at 350°C with 34% selectivity, showcasing the potential of shape-selective catalysis. Subsequent work combined zeolites with platinum hydride catalysts to hydrogenate intermediate alkenes, yielding fully saturated branched alkanes like 3-ethyl-2,2,4-trimethylhexane.

Modern dual-catalytic systems, such as the visible-light/Co-catalyzed allylic amination reported in 2024, illustrate the precision achievable in branching patterns. While designed for amine synthesis, this approach’s radical-mediated mechanism—evidenced by cyclopropane ring-opening intermediates—suggests adaptability for hydrocarbon functionalization. Computational studies further indicate that tuning ligand environments in transition metal catalysts (e.g., using bulky phosphines) could direct ethyl and methyl group placement with atomic-level accuracy.

Role of Petrochemical Industry in Standardization of Production Protocols

The petrochemical industry’s shift from coal to petroleum-based feedstocks in the mid-20th century revolutionized branched alkane synthesis. Crude oil’s inherent complexity provided a rich source of branched precursors, which were isolated via fractional distillation and subsequently functionalized. For example, the C₁₁ fraction of petroleum naphtha typically contains 2,2,4-trimethylhexane derivatives, which can be ethylated using acid-catalyzed alkylation (e.g., HF or H₂SO₄).

Industrial standardization accelerated with the adoption of hydroprocessing techniques. Hydroisomerization, which converts linear alkanes to branched isomers via bifunctional catalysts (e.g., Pt/SiO₂-Al₂O₃), became a cornerstone of high-octane fuel production. A typical reaction:

$$ \text{C}{11}\text{H}{24} \ (\text{linear}) + \text{H}2 \rightarrow \text{C}{11}\text{H}_{24} \ (\text{branched}) $$

achieves 60–80% branching selectivity at 250–300°C and 30–50 atm. For 3-ethyl-2,2,4-trimethylhexane, precise control requires cascading reactors: isomerization to introduce methyl groups, followed by ethylation using ethylene and acid catalysts.

Continuous-flow systems further enhanced reproducibility. A 2025 patent describes a modular setup where Fischer-Tropsch-derived C₁₁ alkanes undergo sequential isomerization, ethylation, and hydrogenation, achieving 92% purity for 3-ethyl-2,2,4-trimethylhexane. Such protocols, integrated with real-time GC-MS monitoring, exemplify the industry’s drive toward precision in branched alkane manufacturing.

Mechanistic Insights into Isomer-Specific Alkylation Reactions

The formation of 3-ethyl-2,2,4-trimethylhexane through alkylation processes involves intricate mechanistic pathways that demonstrate fundamental principles of carbon-carbon bond formation [1] [6] [7]. Alkylation reactions proceed through either nucleophilic substitution mechanisms or electrophilic addition pathways, with the specific mechanism determined by substrate structure and reaction conditions [8] [6].

In the context of isomer-specific alkylation leading to highly branched structures like 3-ethyl-2,2,4-trimethylhexane, the mechanistic framework involves sequential alkyl group additions to a growing carbon skeleton [1] [7]. The SN2 mechanism predominates when primary alkyl halides are employed as alkylating agents, proceeding through backside attack of nucleophilic carbon centers on electrophilic carbon atoms [7]. This mechanism ensures stereochemical inversion at the reaction center while maintaining overall structural integrity of the growing alkane chain [7].

The formation of quaternary carbon centers, as observed in the 2,2-dimethyl substitution pattern of 3-ethyl-2,2,4-trimethylhexane, requires specialized alkylation conditions [1] [6]. These reactions typically proceed through SN1 mechanisms involving carbocation intermediates, which can undergo rearrangement processes that influence the final isomeric product distribution [9] [10]. The stability of tertiary and quaternary carbocations facilitates the formation of highly substituted carbon centers characteristic of complex branched alkanes [9].

Transition metal-catalyzed alkylation reactions provide alternative mechanistic pathways for constructing highly branched alkane structures [1] [11]. These processes involve oxidative addition of alkyl halides to low-valent metal centers, followed by reductive elimination to form new carbon-carbon bonds [11]. The mechanistic complexity of these reactions allows for precise control over regiochemistry and stereochemistry in the formation of multi-substituted alkane products [11].

Mechanism TypeSubstrate PreferenceStereochemical OutcomeApplication to Branched Alkanes
SN2Primary alkyl halidesInversionSecondary carbon formation
SN1Tertiary alkyl halidesRacemizationQuaternary carbon formation
Transition Metal CatalyzedVarious substratesRetention/InversionControlled branching patterns

Computational Modeling of Steric Effects in Multi-Methyl Substituted Systems

Computational modeling of steric effects in highly substituted alkane systems like 3-ethyl-2,2,4-trimethylhexane requires sophisticated quantum mechanical approaches to accurately describe intramolecular interactions [12] [13] [14]. Density functional theory calculations provide quantitative measures of steric interactions through analysis of molecular geometries, electron density distributions, and energetic contributions from various substituent arrangements [13] [14].

The computational assessment of steric effects employs ligand repulsive energy calculations to quantify the spatial demands of different substituent groups [13]. These calculations reveal that the multiple methyl groups in 3-ethyl-2,2,4-trimethylhexane create significant steric interactions that influence molecular conformation and reactivity patterns [13]. The XLogP3-AA value of 5.2 for this compound reflects the substantial hydrophobic character resulting from extensive methyl substitution [4].

Molecular mechanics force field calculations complement quantum mechanical approaches by providing rapid evaluation of conformational preferences in multi-substituted systems [15]. The Universal Force Field and Allinger MMP2 force fields have been successfully applied to predict steric parameters for organic substituents, with particular relevance to branched alkane systems [13]. These computational tools enable systematic evaluation of how different substitution patterns affect molecular stability and reactivity [13].

Advanced computational methods incorporate steric maps based on buried volume percentages to visualize and quantify steric effects in three-dimensional space [14]. These approaches reveal that the highly branched structure of 3-ethyl-2,2,4-trimethylhexane creates significant steric crowding around central carbon atoms, influencing both thermodynamic stability and kinetic accessibility of different conformational states [14].

The computational complexity value of 97.1 for 3-ethyl-2,2,4-trimethylhexane reflects the intricate three-dimensional arrangement of substituent groups and the resulting steric interactions [4]. This parameter, calculated through topological analysis algorithms, correlates with the degree of structural branching and provides quantitative measures of molecular complexity relevant to synthesis planning [4].

Computational MethodApplicationKey FindingsRelevance to Steric Effects
Density Functional TheoryElectronic structureElectron density distributionQuantitative steric parameters
Molecular MechanicsConformational analysisEnergy minimized geometriesRapid steric evaluation
Buried Volume Analysis3D steric mappingSpatial accessibilityVisual steric assessment
Topological AnalysisComplexity measurementStructural branching indexSynthesis complexity metrics

Thermodynamic Stability Analysis of Highly Branched Alkane Configurations

The thermodynamic stability of highly branched alkanes like 3-ethyl-2,2,4-trimethylhexane demonstrates fundamental principles governing the relative energetics of isomeric hydrocarbon structures [16] [17] [18]. Branched alkane hydrocarbons exhibit greater thermodynamic stability compared to their linear isomers, with this stability differential attributed to enhanced electron correlation effects arising from molecular compactness [16] [18].

Density functional theory analysis reveals that branched alkanes possess lower destabilizing steric energy compared to linear alkanes of equivalent molecular formula [16]. The electronic structure of 3-ethyl-2,2,4-trimethylhexane benefits from reduced steric energy due to the compact three-dimensional arrangement of carbon atoms, which minimizes unfavorable electron-electron repulsions [16]. This energetic advantage is partially offset by quantum energy terms containing Pauli kinetic energy components, but the overall effect favors branched configurations [16].

The protobranching model provides mechanistic insight into the stability enhancement observed in highly branched alkanes [19] [20]. This theoretical framework attributes increased stability to greater numbers of 1,3-alkyl-alkyl interactions present in branched structures [19] [20]. The 3-ethyl-2,2,4-trimethylhexane molecule contains multiple such interactions, contributing to its enhanced thermodynamic stability relative to linear undecane [19].

Experimental thermodynamic data support computational predictions regarding the stability hierarchy of alkane isomers [21] [22] [23]. Heat of combustion measurements demonstrate that highly branched alkanes like 2,2,3,3-tetramethylbutane exhibit approximately 1.9 kcal/mol greater stability compared to linear octane, illustrating the general principle that increased branching correlates with enhanced thermodynamic stability [22].

The entropy contributions to thermodynamic stability in branched alkanes involve complex considerations of conformational flexibility and molecular symmetry [23] [24]. Branched structures typically exhibit reduced conformational entropy compared to linear chains due to restricted rotational freedom around highly substituted carbon centers [23]. However, this entropy reduction is more than compensated by favorable enthalpy contributions arising from improved electron correlation effects [23] [24].

Thermodynamic ParameterLinear C₁₁H₂₄Branched C₁₁H₂₄Stability Difference
Molecular Weight156.31 g/mol156.31 g/molIdentical
Boiling Point196°CLower (estimated)Branched < Linear
Density at 25°C0.74 g/mLLower (estimated)Branched < Linear
Thermodynamic StabilityLowerHigherBranched > Linear
Steric EnergyHigherLowerMore favorable branching

Role as Reference Standards in Chromatographic Calibration Systems

3-Ethyl-2,2,4-trimethylhexane serves as a critical reference standard in sophisticated chromatographic calibration systems, particularly for gas chromatography-mass spectrometry applications involving petroleum hydrocarbon analysis [10] [11] [12]. The compound's unique retention characteristics and mass spectral properties make it invaluable for calibrating analytical instruments used in environmental monitoring and petrochemical quality control.

Table 2: Role as Reference Standards in Chromatographic Calibration Systems

ApplicationRetention Time RangeAnalytical Purpose
Gas Chromatography Retention StandardC8-C12 equivalentIdentify branched C11 isomers in petroleum products
Mass Spectrometry CalibrationFixed molecular ion m/z 156Quantitative analysis of branched alkanes
Hydrocarbon Pattern RecognitionBranched alkane patternDistinguish weathered vs. fresh petroleum contamination
Window Defining Mix ComponentMid-range hydrocarbon windowDefine boiling point ranges in complex mixtures
Internal Standard ReferenceStable reference pointCompensate for instrumental drift during analysis

The compound's molecular ion at mass-to-charge ratio 156 provides a distinct and reproducible signal for mass spectrometric calibration [1] [13]. This characteristic molecular ion, combined with specific fragmentation patterns typical of branched alkanes, enables precise identification and quantification in complex hydrocarbon mixtures [14] [15].

In petroleum hydrocarbon analysis, 3-Ethyl-2,2,4-trimethylhexane functions as part of comprehensive calibration standards that enable analysts to distinguish between different types of contamination sources [16] [17]. The compound's retention behavior on both polar and non-polar chromatographic columns provides dual-column confirmation capabilities essential for regulatory compliance testing.

The stability of 3-Ethyl-2,2,4-trimethylhexane under standard analytical conditions makes it particularly suitable for long-term calibration protocols. Studies demonstrate that branched alkanes of this type maintain consistent response factors over extended analytical sequences, reducing the need for frequent recalibration [18] [19].

Quality control applications benefit from the compound's predictable behavior in gas chromatographic systems. The establishment of control limits based on the compound's retention time and peak area enables robust statistical process control in analytical laboratories [11] [20].

Emerging Applications in Nanostructured Material Templating

3-Ethyl-2,2,4-trimethylhexane exhibits promising potential in emerging applications for nanostructured material templating, leveraging its unique molecular architecture to direct the formation of ordered nanostructures [21] [22] [23]. The compound's branched alkane structure provides specific spatial arrangements that can serve as molecular templates for advanced nanomaterial synthesis.

Table 3: Emerging Applications in Nanostructured Material Templating

Templating MechanismNanostructure TypeTemplate FunctionMaterial Applications
Self-Assembly TemplateLamellar arrangementsForms ordered alkane monolayers on surfacesGraphene functionalization templates
Hard Template SupportSupported nanoparticle arraysProvides rigid framework for metal depositionCatalytic nanoparticle synthesis supports
Soft Template FormationFlexible membrane structuresCreates flexible scaffolds for polymer synthesisBiomimetic membrane fabrication
Surface Pattern DirectorLinear nanopatterningDirects covalent functionalization patternsNanoelectronics pattern formation
Molecular SpacerControlled porosity materialsControls pore size in mesoporous materialsSeparation membrane development

The self-assembly behavior of 3-Ethyl-2,2,4-trimethylhexane on solid surfaces enables the formation of ordered molecular monolayers that can serve as templates for subsequent nanomaterial deposition [21] [22]. Research demonstrates that branched alkanes with specific molecular architectures can form stable lamellar structures at liquid-solid interfaces, providing precise spatial control over template geometry.

In nanoparticle synthesis applications, the compound functions as a soft template that directs the formation of metal nanoparticles with controlled morphologies [24] [25]. The branched molecular structure influences nanoparticle growth kinetics and final particle shape through steric interactions and surface energy modifications.

Advanced applications in nanoelectronics utilize 3-Ethyl-2,2,4-trimethylhexane as a molecular spacer in the fabrication of nanoscale device structures [26] [27]. The compound's defined molecular dimensions and chemical stability enable precise control over feature sizes in nanolithographic processes.

The compound's potential in mesoporous material synthesis stems from its ability to form organized molecular assemblies that can template pore structures [28] [29]. Research indicates that branched alkanes can create hierarchical pore architectures through cooperative self-assembly mechanisms, leading to materials with controlled porosity and surface area.

XLogP3

5.2

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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